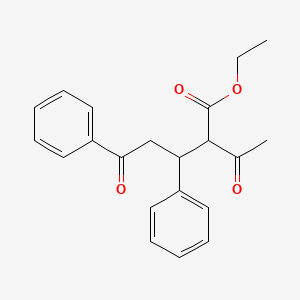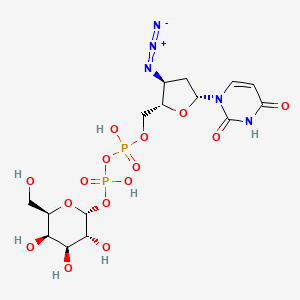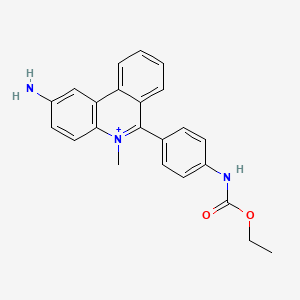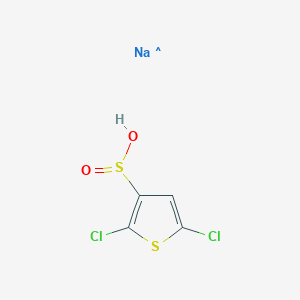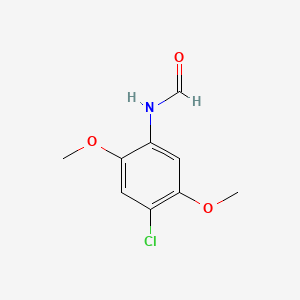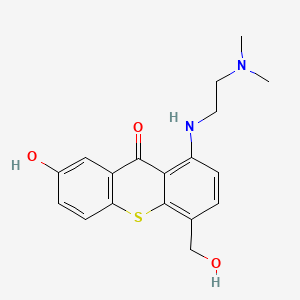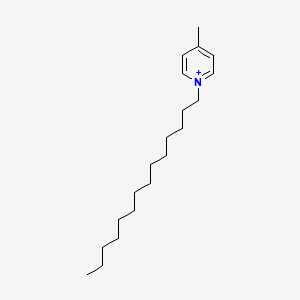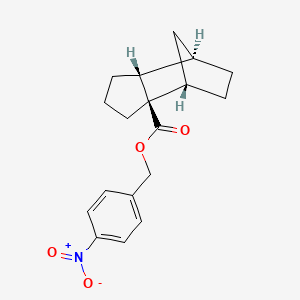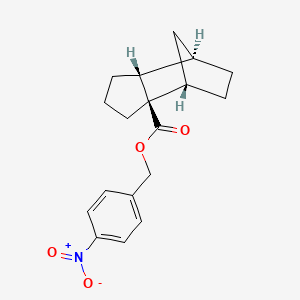
1,3-Propanedione, 2,2'-dithiobis(1,3-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) is a compound known for its unique chemical properties and applications in various fields. It is a derivative of 1,3-diphenyl-1,3-propanedione, which is an aromatic diketone. This compound is characterized by the presence of two phenyl groups attached to a central diketone structure, making it a valuable intermediate in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) can be synthesized through several methods. One common approach involves the bromination of benzylideneacetophenone, followed by hydrolysis to yield the desired compound . The reaction conditions typically involve the use of bromine as a reagent and an appropriate solvent such as acetic acid or chloroform. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thioethers or thiols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.
科学的研究の応用
1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) has a wide range of applications in scientific research:
Biology: The compound has been studied for its potential as an inhibitor of certain enzymes and as a probe for studying protein-ligand interactions.
Industry: It is used as a heat stabilizer in polymers and as a component in perfumery.
作用機序
The mechanism of action of 1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. In the context of its antitumor activity, it is believed to interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
類似化合物との比較
Similar Compounds
1,3-Diphenyl-1,3-propanedione: A closely related compound with similar chemical properties but lacking the dithiobis group.
Dibenzoylmethane: Another related compound used in similar applications but with different reactivity due to the absence of the dithiobis group.
Uniqueness
1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) is unique due to the presence of the dithiobis group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
72087-95-7 |
|---|---|
分子式 |
C30H22O4S2 |
分子量 |
510.6 g/mol |
IUPAC名 |
2-[(1,3-dioxo-1,3-diphenylpropan-2-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C30H22O4S2/c31-25(21-13-5-1-6-14-21)29(26(32)22-15-7-2-8-16-22)35-36-30(27(33)23-17-9-3-10-18-23)28(34)24-19-11-4-12-20-24/h1-20,29-30H |
InChIキー |
BARFAXHXSRDEJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)SSC(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


